Brefonalol

Description

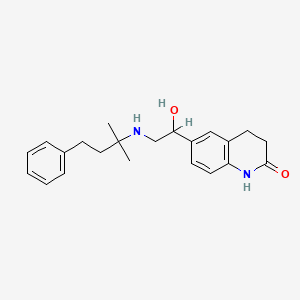

Structure

3D Structure

Properties

IUPAC Name |

6-[1-hydroxy-2-[(2-methyl-4-phenylbutan-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-22(2,13-12-16-6-4-3-5-7-16)23-15-20(25)18-8-10-19-17(14-18)9-11-21(26)24-19/h3-8,10,14,20,23,25H,9,11-13,15H2,1-2H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUZPBGIBVJYSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=CC=C1)NCC(C2=CC3=C(C=C2)NC(=O)CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869414 | |

| Record name | Brefonalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103880-26-8, 104051-20-9 | |

| Record name | 6-[2-[(1,1-Dimethyl-3-phenylpropyl)amino]-1-hydroxyethyl]-3,4-dihydro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103880-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brefonalol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104051209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brefonalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BREFONALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVO6SSG9S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Brefonalol: An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Brefonalol is a beta-adrenergic antagonist that underwent clinical investigation in the early 1990s. Its development was since discontinued, and as a result, publicly available in-depth technical data is limited. This guide synthesizes the available information and provides a framework for understanding its mechanism of action based on its drug class and the reported clinical findings.

Executive Summary

This compound is a third-generation beta-adrenergic antagonist possessing both beta-blocking and vasodilatory properties. Clinical investigations in patients with arterial hypertension have demonstrated its efficacy in reducing blood pressure and heart rate. The vasodilatory action of this compound appears to contribute to a more balanced hemodynamic profile compared to non-vasodilating beta-blockers, particularly at lower doses. This document provides a comprehensive overview of the known mechanism of action of this compound, including its effects on adrenergic signaling and its observed clinical-pharmacological profile. Due to the limited availability of primary preclinical data, some sections of this guide are based on the established pharmacology of its drug class.

Core Mechanism of Action: Beta-Adrenergic Blockade

As a beta-adrenergic antagonist, the primary mechanism of action of this compound is the competitive inhibition of beta-adrenergic receptors (β-ARs). These receptors are key components of the sympathetic nervous system, mediating the effects of catecholamines such as epinephrine and norepinephrine. There are three main subtypes of beta-receptors: β1, β2, and β3.

-

β1-Adrenergic Receptors: Predominantly located in the heart, stimulation of these receptors leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy). By blocking β1-receptors, this compound reduces these cardiac parameters, leading to a decrease in cardiac output and myocardial oxygen demand.

-

β2-Adrenergic Receptors: Found in various tissues, including the smooth muscle of the bronchioles and blood vessels. Blockade of β2-receptors can lead to bronchoconstriction and vasoconstriction. The selectivity of this compound for β1 versus β2 receptors is not well-documented in publicly available literature.

Signaling Pathway of Beta-Adrenergic Antagonism

The binding of an agonist (e.g., norepinephrine) to a β-adrenergic receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response. This compound, as an antagonist, binds to the β-receptor but does not activate this cascade, thereby preventing the effects of endogenous catecholamines.

Vasodilatory Mechanism of Action

A key feature of this compound is its vasodilating property.[1] The precise molecular mechanism for this effect is not well-documented in the available literature. For other third-generation beta-blockers, vasodilation can be achieved through several mechanisms, including:

-

Alpha-1 Adrenergic Receptor Blockade: Inhibition of α1-receptors on vascular smooth muscle prevents norepinephrine-induced vasoconstriction.

-

Nitric Oxide (NO) Release: Stimulation of endothelial nitric oxide synthase (eNOS) leads to the production of NO, a potent vasodilator.

-

Direct Vasodilator Effect: Some compounds may have a direct relaxing effect on vascular smooth muscle, potentially through mechanisms like calcium channel blockade.

Further preclinical studies would be required to elucidate the specific vasodilatory pathway of this compound.

Clinical Pharmacology and Hemodynamic Effects

The most comprehensive clinical data on this compound comes from a placebo-controlled, randomized, cross-over study in patients with arterial hypertension.[1] This study compared the hemodynamic effects of single oral doses of 50 mg and 100 mg of this compound with 80 mg of propranolol and placebo.[1]

Quantitative Hemodynamic Data

The following table summarizes the key findings from the aforementioned study. It is important to note that specific numerical values and statistical significance are not fully detailed in the available abstract.

| Parameter | 80 mg Propranolol | 50 mg this compound | 100 mg this compound |

| Blood Pressure | Significant Reduction | Significant Reduction | Significant Reduction |

| Heart Rate | Significant Reduction | Significant Reduction | Significant Reduction |

| Cardiac Output | Significant Reduction | Significant Reduction | Significant Reduction |

| Stroke Volume | Reduction | Increase | Reduction |

| Total Peripheral Resistance | Increase | Not specified (inferred decrease) | Increase |

| Reactive Hyperemia | Not specified | Increase | Not specified |

Table 1: Summary of Hemodynamic Effects of this compound and Propranolol.[1]

The increase in stroke volume and reactive hyperemia observed with the 50 mg dose of this compound suggests a more pronounced vasodilatory effect at this dosage, leading to a more balanced hemodynamic profile compared to the higher dose and to propranolol.[1]

Experimental Protocols

While detailed experimental protocols for the pivotal clinical trial of this compound are not publicly available, a general methodology can be inferred based on standard practices for assessing the hemodynamic effects of antihypertensive drugs.

Hypothetical Clinical Trial Protocol

Objective: To assess the hemodynamic effects of single oral doses of this compound compared to propranolol and placebo in patients with arterial hypertension.

Study Design: A randomized, double-blind, placebo-controlled, cross-over study.

Patient Population: Patients with diagnosed arterial hypertension (e.g., WHO stages I and II).

Methodology:

-

Baseline Measurements: After a washout period for any previous antihypertensive medication, baseline hemodynamic parameters are recorded.

-

Drug Administration: Patients are randomly assigned to receive a single oral dose of one of the study drugs (50 mg this compound, 100 mg this compound, 80 mg propranolol, or placebo).

-

Hemodynamic Monitoring: Blood pressure, heart rate, and other hemodynamic parameters are assessed noninvasively at regular intervals (e.g., 2, 4, 6, 10, and 24 hours post-dose).[1]

-

Mechano- and Impedance Cardiography: Used to measure cardiac output, stroke volume, and other cardiac performance indicators.

-

Venous Occlusion Plethysmography: Used to assess peripheral blood flow and vascular resistance.

-

-

Cross-over: After a suitable washout period, each patient crosses over to the other treatment arms until all patients have received all treatments.

-

Data Analysis: Hemodynamic parameters are compared between treatment groups and with baseline values to determine the effects of each drug.

Conclusion

This compound is a beta-adrenergic antagonist with vasodilating properties that has shown efficacy in reducing blood pressure in hypertensive patients. Its mechanism of action involves the blockade of beta-adrenergic receptors, leading to reduced cardiac output, and a vasodilatory effect that appears to be more prominent at lower doses, resulting in a favorable hemodynamic profile. The discontinuation of its development has left a gap in the detailed understanding of its molecular pharmacology, particularly concerning its receptor selectivity and the mechanism of vasodilation. Further investigation into these aspects would be necessary to fully characterize its pharmacological signature.

References

An In-Depth Technical Guide to Brefonalol: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brefonalol is a beta-adrenergic antagonist that has been investigated for its potential therapeutic applications in cardiovascular conditions such as hypertension, arrhythmias, and angina pectoris.[1] As a member of the aryloxypropanolamine class of beta-blockers, its mechanism of action involves the competitive inhibition of catecholamines at beta-adrenergic receptors. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known pharmacological characteristics of this compound, intended for a technical audience in the fields of pharmacology, medicinal chemistry, and drug development. While clinical development of this compound was not pursued, its profile remains of interest for structure-activity relationship studies and as a reference compound in cardiovascular research.

Chemical Structure and Properties

This compound possesses a characteristic aryloxypropanolamine scaffold with a substituted quinolinone moiety. The structural details and physicochemical properties are summarized below.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-[1-hydroxy-2-[(2-methyl-4-phenylbutan-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one | [2] |

| CAS Number | 104051-20-9 | [2] |

| Molecular Formula | C22H28N2O2 | [2] |

| Molecular Weight | 352.47 g/mol | [2] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Pharmacological Profile

Mechanism of Action: Beta-Adrenergic Blockade

This compound functions as a competitive antagonist at beta-adrenergic receptors. These receptors are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines, epinephrine and norepinephrine. The primary signaling pathway associated with beta-adrenergic receptor activation involves the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

By blocking the binding of catecholamines to these receptors, this compound attenuates the downstream signaling cascade, leading to a reduction in the physiological responses mediated by the sympathetic nervous system. This includes decreases in heart rate (chronotropy), myocardial contractility (inotropy), and blood pressure.

Experimental Protocols

Hemodynamic Effects in Arterial Hypertension

A key clinical investigation into the effects of this compound was conducted by Halabi et al. (1990). The study aimed to determine the hemodynamic effects of single oral doses of this compound compared to placebo and propranolol in patients with arterial hypertension.

Methodology Overview:

The study employed a placebo-controlled, randomized, cross-over design. A cohort of 16 patients with arterial hypertension (WHO stages I and II) received single oral doses of a placebo, 80 mg of propranolol, and two different doses of this compound (50 mg and 100 mg). A suite of non-invasive techniques was utilized to assess various hemodynamic parameters at baseline and at multiple time points post-administration (2, 4, 6, 10, and 24 hours).

The primary methods used were:

-

Mechanocardiography: To assess cardiac mechanical function.

-

Impedance Cardiography: To measure stroke volume, cardiac output, and other cardiac performance indices.

-

Venous Occlusion Plethysmography: To evaluate peripheral blood flow and vascular resistance.

Chemical Synthesis

Generalized Synthesis Workflow:

The synthesis would likely start from a substituted 3,4-dihydroquinolin-2-one precursor. This precursor would undergo a reaction to introduce the epoxide moiety, which is then opened by the appropriate amine to yield the final this compound molecule.

Conclusion

This compound is a beta-adrenergic antagonist with a distinct chemical structure incorporating a quinolinone moiety. While its clinical development was not pursued, the available data on its pharmacology, particularly its hemodynamic effects, provide valuable insights for researchers in cardiovascular drug discovery. The lack of comprehensive physicochemical data and a detailed synthesis protocol in the public domain highlights the need for further investigation should this compound or its analogs be reconsidered for therapeutic or research purposes. This guide serves as a foundational resource, consolidating the currently available technical information on this compound for the scientific community.

References

Brefonalol: A Technical Guide to its Core Function and Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brefonalol is a beta-adrenergic antagonist characterized by its vasodilating properties.[1] Investigated around 1990, it demonstrated efficacy in reducing heart rate and blood pressure.[1] This technical guide provides a comprehensive overview of this compound's primary function, mechanism of action, and comparative pharmacology. Due to the limited availability of recent research, this document synthesizes foundational knowledge with data from analogous compounds to offer a thorough understanding for research and development professionals.

Primary Function and Mechanism of Action

This compound's primary function is to antagonize beta-adrenergic receptors, leading to a reduction in heart rate and blood pressure, complemented by vasodilation.[1] As a beta-blocker, it competes with endogenous catecholamines, such as epinephrine and norepinephrine, for binding sites on beta-adrenergic receptors. This competitive inhibition mitigates the downstream effects of sympathetic nervous system activation.

The vasodilatory effect of this compound suggests a more complex mechanism than simple beta-blockade, a characteristic shared by third-generation beta-blockers which often possess additional properties like nitric oxide potentiation or alpha-receptor blockade.

Signaling Pathway

The antagonism of beta-adrenergic receptors by this compound interrupts the canonical G-protein coupled receptor (GPCR) signaling cascade. Upon catecholamine binding, beta-adrenergic receptors activate adenylyl cyclase through a stimulatory G-protein (Gs), leading to the conversion of ATP to cyclic AMP (cAMP). cAMP, a secondary messenger, subsequently activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, resulting in increased heart rate, contractility, and other physiological responses. By blocking the initial receptor activation, this compound attenuates this entire pathway.

References

Brefonalol: A Historical and Technical Overview of a Vasodilating Beta-Blocker

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Brefonalol is a third-generation beta-adrenergic antagonist characterized by its additional vasodilating properties. Investigated around the early 1990s, it demonstrated potential for the management of hypertension. Despite promising initial findings, its development was ultimately discontinued, and it was never marketed. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound, based on the limited publicly available data.

Discovery and Development

This compound was developed by the German pharmaceutical company Beiersdorf. The primary therapeutic target for this compound was arterial hypertension, with potential applications in other cardiovascular conditions such as angina pectoris and arrhythmias. As a third-generation beta-blocker, its development was part of a broader effort to create antihypertensive agents that not only reduce cardiac workload but also decrease peripheral vascular resistance, offering a more balanced hemodynamic profile compared to earlier non-vasodilating beta-blockers. However, for reasons not publicly detailed, the clinical development of this compound was halted.

Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of beta-adrenergic receptors, particularly the β1-receptors located in cardiac tissue. This blockade inhibits the effects of endogenous catecholamines like epinephrine and norepinephrine, leading to a reduction in heart rate, myocardial contractility, and consequently, cardiac output.

A key feature of this compound is its vasodilating activity. While the precise molecular mechanism of this vasodilation is not explicitly detailed in the available literature, third-generation beta-blockers typically achieve this effect through one or more of the following pathways:

-

Alpha-1 Adrenergic Receptor Blockade: Concurrent blockade of α1-receptors in vascular smooth muscle prevents norepinephrine-induced vasoconstriction, leading to vasodilation.

-

Beta-2 Adrenergic Receptor Agonism: Partial agonism at β2-receptors in the vasculature can stimulate vasodilation.

-

Nitric Oxide (NO) Release: Stimulation of endothelial nitric oxide synthase (eNOS) leads to increased production of NO, a potent vasodilator.

Further preclinical studies would be required to definitively elucidate the specific vasodilatory pathway of this compound.

Signaling Pathway: Beta-1 Adrenergic Blockade

The following diagram illustrates the canonical signaling pathway of a beta-1 adrenergic receptor and the inhibitory effect of a beta-blocker like this compound.

Preclinical and Clinical Data

Clinical Study: Hemodynamic Effects in Hypertensive Patients

A placebo-controlled, randomized, cross-over study was conducted in 16 patients with arterial hypertension (WHO stages I and II). The study compared single oral doses of 50 mg and 100 mg of this compound against 80 mg of propranolol and a placebo. Hemodynamic parameters were measured noninvasively at baseline and at 2, 4, 6, 10, and 24 hours post-administration.

Table 1: Summary of Hemodynamic Effects of this compound and Propranolol

| Parameter | 50 mg this compound | 100 mg this compound | 80 mg Propranolol |

| Blood Pressure | Significant Decrease | Significant Decrease | Significant Decrease |

| Heart Rate | Significant Decrease | Significant Decrease | Significant Decrease |

| Cardiac Output | Significant Decrease | Significant Decrease | Significant Decrease |

| Stroke Volume | Increased | - | Decreased |

| Total Peripheral Resistance | - | - | Increased |

| Reactive Hyperemia | Increased | - | - |

Data extracted from Halabi et al., 1990.[1]

The study concluded that both 50 mg and 100 mg doses of this compound significantly reduced blood pressure, heart rate, and cardiac output. Notably, the 50 mg dose was associated with an increase in stroke volume and reactive hyperemia, suggesting a more pronounced vasodilatory effect at this dosage, leading to a more balanced hemodynamic profile compared to the higher dose and to propranolol.

Experimental Protocol: Clinical Hemodynamic Assessment

Objective: To determine the hemodynamic effects of single oral doses of this compound (50 mg and 100 mg) and propranolol (80 mg) compared to placebo in patients with arterial hypertension.

Study Design: Placebo-controlled, randomized, cross-over study.

Participants: 16 patients (10 male, 6 female; mean age 50.6 ± 10.4 years) with arterial hypertension (WHO stages I and II).

Methodology:

-

Drug Administration: Single oral doses of placebo, 80 mg propranolol, 50 mg this compound, and 100 mg this compound were administered in a randomized sequence with a washout period between each treatment.

-

Hemodynamic Measurements: Blood pressure, heart rate, and other hemodynamic parameters were assessed noninvasively at baseline (before drug administration) and at 2, 4, 6, 10, and 24 hours after drug administration.

-

Noninvasive Techniques:

-

Mechano- and Impedance Cardiography: Used to determine cardiac output and stroke volume.

-

Venous Occlusion Plethysmography: Used to assess peripheral blood flow and calculate total peripheral resistance.

-

Experimental Workflow: Clinical Trial Protocol

Synthesis

A specific, detailed synthesis protocol for this compound is not publicly available. However, based on its aryloxypropanolamine structure, a general synthetic route can be proposed. This typically involves the reaction of a substituted phenol with epichlorohydrin to form a glycidyl ether, followed by the opening of the epoxide ring with an appropriate amine.

Conclusion

This compound was a promising third-generation beta-blocker with vasodilating properties that showed efficacy in reducing blood pressure in hypertensive patients. The available clinical data suggests that its vasodilating effects may offer a more favorable hemodynamic profile compared to non-vasodilating beta-blockers like propranolol. The discontinuation of its development means that a full understanding of its pharmacological profile, including its precise mechanism of vasodilation and long-term safety and efficacy, remains incomplete. This guide summarizes the currently known technical information on this compound, highlighting the need for further research to fully characterize this compound.

References

Brefonalol: A Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brefonalol is a compound identified as a beta-adrenergic receptor antagonist. Understanding its interaction with adrenergic receptors is crucial for elucidating its pharmacological profile and potential therapeutic applications. This technical guide provides an in-depth overview of the principles and methods used to characterize the receptor binding affinity and selectivity of compounds like this compound.

Data Presentation: Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a measure of how tightly the ligand binds to the receptor. It is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value indicates a higher binding affinity. Selectivity refers to the ability of a compound to bind preferentially to one receptor subtype over others.

To illustrate how such data is presented, the following table summarizes the binding affinities (Ki values in nM) of several well-known beta-blockers for different adrenergic receptor subtypes. Note: This table does not contain data for this compound and is provided for illustrative purposes only.

| Compound | α1-Adrenergic Receptor (Ki, nM) | α2-Adrenergic Receptor (Ki, nM) | β1-Adrenergic Receptor (Ki, nM) | β2-Adrenergic Receptor (Ki, nM) | β1/β2 Selectivity Ratio |

| Propranolol | - | - | 1.1 | 1.8 | 0.6 |

| Metoprolol | - | - | 190 | 7700 | 0.02 |

| Atenolol | - | - | 1300 | 25000 | 0.05 |

| Carvedilol | 0.22 | 2800 | 0.9 | 2.2 | 0.4 |

| Nebivolol | 1100 | - | 0.68 | 11 | 0.06 |

Data compiled from various public sources for illustrative purposes.

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the binding affinity of a compound for a receptor.[1] These assays involve the use of a radiolabeled ligand (a molecule that binds to the receptor of interest and contains a radioactive isotope) to quantify the number of receptors in a sample and to determine the affinity of unlabeled compounds for these receptors.

A common type of radioligand binding assay is the competition binding assay , which is used to determine the Ki of a test compound.[2]

Principle

In a competition binding assay, a fixed concentration of a radiolabeled ligand and varying concentrations of an unlabeled test compound are incubated with a preparation of membranes containing the receptor of interest. The unlabeled compound competes with the radioligand for binding to the receptor. By measuring the amount of radioligand bound at each concentration of the test compound, an inhibition curve can be generated, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Detailed Methodology

-

Membrane Preparation:

-

Tissues or cells expressing the adrenergic receptor subtype of interest are homogenized in a cold buffer solution.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay, such as the Bradford or BCA assay.[3]

-

-

Competition Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α1, [³H]-rauwolscine for α2, [¹²⁵I]-cyanopindolol for β1/β2).[4]

-

Varying concentrations of the unlabeled test compound (e.g., this compound).

-

The membrane preparation.

-

-

Total binding wells contain the radioligand and membranes but no test compound.

-

Non-specific binding wells contain the radioligand, membranes, and a high concentration of a known unlabeled ligand that saturates the receptors, thereby preventing the binding of the radioligand to the specific receptor sites.[1]

-

The plate is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

After incubation, the reaction is terminated by rapid filtration through a glass fiber filter using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.[3]

-

The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification of Radioactivity:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The radioactivity on the filters is then counted using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

-

A sigmoidal curve is fitted to the data using non-linear regression analysis to determine the IC50 value.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

Mandatory Visualizations

Adrenergic Receptor Signaling Pathways

Adrenergic receptors are G-protein coupled receptors that, upon activation by catecholamines like norepinephrine and epinephrine, initiate intracellular signaling cascades.

References

Section 1: Receptor Binding Affinity Characterization

An In-Depth Technical Guide on the In Vitro Investigation of Brefonalol's Molecular Targets

Introduction

This compound is a pharmacological agent developed as a beta-adrenergic antagonist with properties that include heart rate reduction, blood pressure lowering, and vasodilation.[1] Investigated around 1990, its profile suggests a mechanism of action that involves the blockade of both β-adrenoceptors and α-adrenoceptors.[2][3] While clinical and hemodynamic effects have been assessed, detailed quantitative data from in vitro studies on its specific molecular interactions, such as binding affinities (Ki) and functional potencies (IC50 or pA2), are not extensively available in publicly accessible literature.

This technical guide is designed for researchers, scientists, and drug development professionals. It outlines the standard in vitro methodologies used to fully characterize the molecular targets of a compound like this compound. The protocols, data tables, and signaling pathways described herein represent the established gold-standard approaches for determining a drug's affinity and potency at its target receptors.

To determine the direct interaction between this compound and its putative molecular targets, competitive radioligand binding assays are essential. These assays quantify the affinity of a test compound (the "competitor," e.g., this compound) for a receptor by measuring its ability to displace a known radioactive ligand ("radioligand") that is specific for the receptor. The resulting inhibition constant (Ki) is a measure of the drug's binding affinity; a lower Ki value signifies a higher binding affinity.[4]

Illustrative Receptor Binding Affinity Profile for this compound

The following table presents a realistic, albeit illustrative, summary of the kind of quantitative data that would be generated from radioligand binding assays to define this compound's receptor selectivity profile.

| Receptor Subtype | Radioligand Example | Tissue/Cell Line Example | Illustrative K_i_ (nM) |

| β₁-Adrenoceptor | [³H]-CGP 12177 | Rat cerebral cortex membranes | 4.8 |

| β₂-Adrenoceptor | [³H]-CGP 12177 | Rat reticulocyte membranes | 15.2 |

| α₁-Adrenoceptor | [³H]-Prazosin | Rat liver membranes | 75.6 |

Note: The data in this table is illustrative and serves to demonstrate standard data presentation. Specific experimental values for this compound require dedicated laboratory investigation.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a standard filtration-based binding assay to determine the Ki of this compound for adrenoceptors.[5]

1. Membrane Preparation:

- Homogenize tissue known to express the target receptor (e.g., rat cerebral cortex for β₁-receptors) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing protease inhibitors.

- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

- Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

- Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

- Resuspend the final pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.

2. Assay Execution:

- In a 96-well plate, combine the following in each well:

- Receptor membrane preparation (e.g., 20-100 µg protein).

- A fixed concentration of the appropriate radioligand (e.g., [³H]-CGP 12177 for β-receptors at a concentration close to its Kd).

- Varying concentrations of this compound (typically spanning 8-10 log units).

- For determining non-specific binding, use a high concentration of a known non-radioactive competitor (e.g., 10 µM propranolol for β-receptors).

- Assay buffer to reach a final volume (e.g., 250 µL).

- Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.

3. Separation and Counting:

- Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.

- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

- Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

- Subtract the non-specific binding from the total binding at each this compound concentration to obtain specific binding.

- Plot the specific binding as a function of the log of this compound concentration to generate a competition curve.

- Fit the data using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Visualization: Radioligand Binding Assay Workflow

Section 2: Functional Antagonism Characterization

Functional assays are critical for determining whether a drug that binds to a receptor acts as an antagonist (blocks the action of a native agonist), an agonist (mimics the native agonist), or a partial agonist. For an antagonist like this compound, these assays measure its ability to inhibit a biological response triggered by an agonist. The potency of the antagonist is typically expressed as an IC₅₀ (inhibition of response) or a pA₂ value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.[7][8]

Illustrative Functional Antagonist Potency of this compound

This table provides an example of how functional data for this compound would be summarized.

| Assay Type | Receptor Target | Agonist Used | Parameter | Illustrative Value |

| Adenylyl Cyclase Inhibition | β₁-Adrenoceptor | Isoproterenol | IC₅₀ (nM) | 12.5 |

| Adenylyl Cyclase Inhibition | β₂-Adrenoceptor | Isoproterenol | IC₅₀ (nM) | 45.0 |

| Intracellular Ca²⁺ Mobilization | α₁-Adrenoceptor | Phenylephrine | pA₂ | 7.1 |

Note: The data in this table is illustrative and serves to demonstrate standard data presentation. Specific experimental values for this compound require dedicated laboratory investigation.

Beta-Adrenoceptor Functional Antagonism

β₁ and β₂-adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G-protein, Gs. Agonist binding activates Gs, which in turn stimulates the enzyme adenylyl cyclase (AC) to produce the second messenger cyclic AMP (cAMP).[9] An antagonist like this compound will competitively block the receptor, preventing agonist-induced cAMP production.

This protocol outlines a method to measure this compound's inhibition of agonist-stimulated cAMP production.

1. Cell Culture and Lysis:

- Use a cell line stably expressing the target β-adrenoceptor subtype (e.g., CHO-β₁ cells).

- Lyse the cells with a hypotonic buffer and prepare a crude membrane fraction by centrifugation, similar to the binding assay protocol.

2. Assay Execution:

- The assay is performed in tubes or a 96-well plate containing:

- Cell membrane preparation.

- A fixed, stimulatory concentration of an agonist (e.g., 1 µM Isoproterenol).

- Varying concentrations of this compound.

- An ATP regeneration system (e.g., creatine phosphate and creatine kinase) and GTP.

- A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

- ATP to serve as the substrate for the reaction.

- Initiate the reaction by adding the membranes and incubate at 37°C for a defined period (e.g., 15-30 minutes).

3. cAMP Quantification:

- Terminate the reaction (e.g., by boiling or adding acid).

- Quantify the amount of cAMP produced in each sample using a commercially available kit, such as an ELISA (Enzyme-Linked Immunosorbent Assay) or a fluorescence-based assay.

4. Data Analysis:

- Normalize the data, setting the basal cAMP level (no agonist) as 0% response and the maximal agonist-stimulated level (no this compound) as 100% response.

- Plot the percent inhibition versus the log of this compound concentration.

- Use non-linear regression to fit the data and determine the IC₅₀ value.

Alpha-1-Adrenoceptor Functional Antagonism

α₁-adrenoceptors couple to Gq proteins. Agonist binding activates Gq, which stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, leading to cellular responses like smooth muscle contraction.[10] this compound's vasodilatory properties suggest it antagonizes this pathway in vascular smooth muscle.

Conclusion

The in vitro characterization of a drug's molecular targets is a cornerstone of modern pharmacology and drug development. For a compound like this compound, a comprehensive analysis using radioligand binding assays and functional antagonism studies is required to precisely define its affinity and potency at β- and α-adrenoceptors. These studies provide the quantitative data necessary to understand its selectivity profile, mechanism of action, and potential for therapeutic efficacy and off-target effects. While specific published data for this compound is limited, the methodologies detailed in this guide provide a clear framework for the in vitro experiments essential for advancing such a compound from a chemical entity to a well-understood therapeutic agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 104051-20-9 | Benchchem [benchchem.com]

- 3. Acute effects of combined alpha/beta-adrenoceptor blockade v combined beta-receptor and slow channel calcium blockade in ischemic heart disease complicated by hypertension. Hemodynamic and adrenergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of pharmacodynamic modelling, ligand-binding approach and its application in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Affinity and selectivity of beta-adrenoceptor antagonists in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and models for estimating antagonist potency (pA2, Kd and IC50) following the detection of antagonism observed in the presence of intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 10. droracle.ai [droracle.ai]

The Structure-Activity Relationship of Brefonalol: A Review of a Quinolinone-Based Beta-Blocker with Vasodilatory Properties

For Researchers, Scientists, and Drug Development Professionals

Published: November 6, 2025

Abstract

Brefonalol is a unique cardiovascular agent characterized by its dual mechanism of action: non-selective beta-adrenergic receptor blockade and direct vasodilation. Developed by Beiersdorf in the late 1980s and early 1990s, it was investigated for the treatment of hypertension, arrhythmias, and angina pectoris. Its chemical structure, featuring a 3,4-dihydro-2(1H)-quinolinone core linked to a substituted aminoethanol side chain, distinguishes it from traditional beta-blockers. This guide provides a comprehensive overview of the available information on the structure-activity relationship (SAR) of this compound, with a focus on its pharmacological effects and the molecular determinants of its dual activities. Due to the limited availability of public domain data from its initial development period, this review synthesizes information from general knowledge on beta-blocker SAR and related quinolinone derivatives to infer the key structural features governing this compound's activity.

Introduction

This compound, chemically named 6-[1-hydroxy-2-[(2-methyl-4-phenylbutan-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one, emerged as a promising antihypertensive agent due to its combined beta-blocking and vasodilating effects. This dual pharmacology offers a potential advantage over conventional beta-blockers by reducing peripheral resistance, which could lead to a more favorable hemodynamic profile. The core of this compound's structure is a quinolinone moiety, a scaffold that has been explored for various pharmacological activities. This document aims to dissect the structural components of this compound and relate them to its biological functions, providing a foundational understanding for researchers in cardiovascular drug discovery.

Core Structural Features and General SAR of Beta-Blockers

The pharmacological activity of beta-adrenergic antagonists is well-established and highly dependent on specific structural motifs. This compound shares several of these key features.

The Aminoethanol Side Chain

The —CH(OH)—CH2—NH— moiety is the cornerstone of most beta-blockers. The hydroxyl group on the benzylic carbon and the secondary amine are critical for binding to the adrenergic receptors.

-

Stereochemistry: The hydroxyl-bearing carbon is a chiral center. For beta-blockers, the (S)-enantiomer is typically the more active isomer, exhibiting significantly higher affinity for the beta-adrenergic receptor than the (R)-enantiomer. It is presumed that this compound follows this stereochemical preference.

-

Amino Substituent: The nature of the substituent on the nitrogen atom plays a crucial role in receptor affinity and selectivity. Bulky alkyl groups, such as the tert-butyl or isopropyl groups found in many beta-blockers, are known to enhance binding affinity. This compound possesses a large, lipophilic 2-methyl-4-phenylbutan-2-yl group, which likely contributes significantly to its receptor binding characteristics.

The Aromatic Moiety

The aromatic ring system and its substituents are major determinants of the antagonist's potency, selectivity (β1 vs. β2), and pharmacokinetic properties. In this compound, the traditional phenyl ring of many beta-blockers is replaced by a 3,4-dihydro-2(1H)-quinolinone system. This modification is central to its unique pharmacological profile.

Structure-Activity Relationship of the Quinolinone Core

The quinolinone ring system in this compound is not a common feature among classical beta-blockers. Its presence is the likely source of the compound's vasodilatory properties.

Vasodilatory Mechanism

The precise mechanism of vasodilation for this compound is not extensively detailed in publicly available literature. However, for other vasodilating beta-blockers, mechanisms include α1-adrenergic blockade, β2-adrenergic agonism, or direct smooth muscle relaxation through modulation of ion channels or nitric oxide pathways. Given the structural dissimilarity of this compound to α1-blockers, a direct effect on vascular smooth muscle is a plausible hypothesis. The quinolinone moiety itself has been investigated in other contexts for its potential to modulate various cellular signaling pathways.

Inferred SAR from Related Quinolinone Derivatives

Studies on other quinolinone-based cardiovascular agents may provide insights into the SAR of this compound's vasodilatory action. Modifications to the quinolinone ring, such as the position and nature of substituents, can significantly impact activity. For instance, substitutions at different positions on the aromatic portion of the quinolinone could influence potency and the balance between beta-blockade and vasodilation.

Quantitative Data on this compound and Analogs

Despite extensive searches of scientific literature and patent databases from the period of this compound's development, specific quantitative structure-activity relationship data, such as tables of analogs with corresponding binding affinities (Ki values) or functional activities (IC50/EC50 values), are not publicly available. The discontinuation of its development may have limited the publication of such detailed preclinical data.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound and its analogs are not available in the public domain. However, standard methodologies for assessing beta-adrenergic blockade and vasodilatory activity would have been employed.

Beta-Adrenergic Receptor Binding Assays

A standard protocol to determine the affinity of this compound and its analogs for beta-adrenergic receptors would involve a competitive radioligand binding assay.

Functional Assays for Beta-Blockade

The antagonist effect of this compound would likely have been assessed using isolated tissue preparations, such as guinea pig atria or trachea, by measuring the inhibition of isoproterenol-induced responses (e.g., changes in heart rate or muscle relaxation).

In Vitro Vasodilation Assays

The vasodilatory effects could have been determined by measuring the relaxation of pre-constricted isolated arterial rings (e.g., rat aorta) in an organ bath setup.

Signaling Pathways

This compound's beta-blocking activity involves the canonical G-protein coupled receptor (GPCR) signaling pathway for beta-adrenergic receptors. Its vasodilatory action would involve pathways leading to smooth muscle relaxation.

Beta-Adrenergic Receptor Signaling Blockade

Beta-1 and beta-2 adrenergic receptors are coupled to the stimulatory G-protein, Gs. Activation of this pathway leads to the production of cyclic AMP (cAMP) by adenylyl cyclase, which in turn activates protein kinase A (PKA) and leads to various cellular responses, including increased heart rate and contractility. This compound, as a beta-blocker, competitively inhibits the binding of catecholamines (norepinephrine and epinephrine) to these receptors, thus preventing the downstream signaling cascade.

Conclusion

This compound represents an interesting chemical entity with a dual pharmacological profile of beta-blockade and vasodilation, primarily attributed to its unique quinolinone structure. While the general principles of beta-blocker SAR can be applied to its aminoethanol side chain, the specific contributions of the quinolinone moiety to its vasodilatory effect and overall pharmacology remain an area where detailed public data is scarce. The lack of comprehensive SAR studies in the public domain for this compound and its analogs highlights a gap in the literature for this particular chemical series. Further investigation into the synthesis and biological evaluation of this compound derivatives, should they be undertaken, would be valuable in elucidating the precise molecular interactions responsible for its dual activities and could inform the design of novel cardiovascular agents. Researchers interested in this area may need to consult patent literature from the late 1980s and early 1990s, specifically from Beiersdorf, for any potentially undisclosed data.

Methodological & Application

Application Notes and Protocols: Synthesis of Brefonalol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brefonalol is a beta-adrenergic antagonist with vasodilating properties, positioning it as a compound of interest for cardiovascular research.[1][2][3] These application notes provide a detailed, plausible synthetic pathway for this compound, based on established methodologies for the synthesis of analogous aryloxypropanolamine beta-blockers.[4][5] The protocols herein offer a comprehensive guide for the laboratory-scale synthesis, purification, and characterization of this compound.

Introduction

This compound, with the IUPAC name 6-[1-Hydroxy-2-[(2-methyl-4-phenylbutan-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one, is a beta-blocker that has been studied for its potential in treating hypertension.[1][3][6] Like many beta-blockers, its structure features an aryloxypropanolamine moiety, which is crucial for its pharmacological activity.[5][7] This document outlines a retro-synthetic analysis and a forward synthetic protocol for this compound, providing researchers with a practical guide for its preparation.

Retrosynthetic Analysis

The synthesis of this compound can be approached through a convergent strategy, starting from commercially available precursors. The key disconnection lies at the ether and amine bonds of the propanolamine side chain. This leads to three primary starting materials: a substituted quinolinone, epichlorohydrin, and a specific substituted amine.

Synthesis Pathway

A proposed synthetic pathway for this compound is a two-step process common for this class of compounds. The first step involves the formation of an epoxide intermediate via the reaction of 6-hydroxy-3,4-dihydro-1H-quinolin-2-one with epichlorohydrin. The second step is the nucleophilic opening of the epoxide ring by 2-methyl-4-phenylbutan-2-amine to yield the final product, this compound.

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one (Intermediate 1)

Materials:

-

6-hydroxy-3,4-dihydro-1H-quinolin-2-one

-

Epichlorohydrin

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

Procedure:

-

To a stirred solution of 6-hydroxy-3,4-dihydro-1H-quinolin-2-one in anhydrous acetone, add anhydrous potassium carbonate.

-

Add epichlorohydrin dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure epoxide intermediate.

Step 2: Synthesis of this compound

Materials:

-

6-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one (Intermediate 1)

-

2-methyl-4-phenylbutan-2-amine

-

Ethanol

Procedure:

-

Dissolve the epoxide intermediate in ethanol.

-

Add 2-methyl-4-phenylbutan-2-amine to the solution.

-

Heat the reaction mixture to reflux and maintain for 6-10 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield pure this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound, based on typical yields for analogous reactions in the synthesis of other beta-blockers.

| Step | Reactants | Product | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 6-hydroxy-3,4-dihydro-1H-quinolin-2-one, Epichlorohydrin, K₂CO₃ | 6-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one | 1 : 1.2 : 2 | Acetone | 56 (Reflux) | 12-18 | 85-95 |

| 2 | 6-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one, 2-methyl-4-phenylbutan-2-amine | This compound | 1 : 1.1 | Ethanol | 78 (Reflux) | 6-10 | 70-85 |

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for this compound synthesis.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., -OH, -NH, C=O).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Epichlorohydrin is a carcinogen and should be handled with extreme care.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

These protocols provide a robust framework for the synthesis of this compound, enabling further research into its pharmacological properties and potential therapeutic applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Hemodynamic effects of brefanolol and propranolol assessed by noninvasive methods in patients with arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 104051-20-9 | Benchchem [benchchem.com]

- 6. This compound | C22H28N2O2 | CID 65880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. SAR and Synthesis of adrenergic blockers | PPTX [slideshare.net]

Application Notes and Protocols for Brefonalol Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Brefonalol is a beta-adrenergic antagonist that was investigated in the early 1990s.[1] Publicly available data on its administration in animal models, including specific dosages, pharmacokinetic profiles, and optimal vehicles, is limited. The following protocols are therefore provided as general guidelines for the administration of a beta-adrenergic antagonist in common animal models and should be adapted based on preliminary dose-finding, tolerability, and pharmacokinetic studies specific to this compound.

Introduction

This compound is a beta-adrenergic antagonist with vasodilating properties, indicating its potential for reducing heart rate and blood pressure.[1] As with any investigational compound, establishing a reliable and reproducible administration protocol is critical for obtaining meaningful preclinical data. This document provides detailed, generalized protocols for the oral and intravenous administration of a beta-blocker, intended to serve as a starting point for studies involving this compound.

Data Presentation: General Administration Guidelines

The following tables summarize general guidelines for oral and intravenous administration volumes and needle sizes for common laboratory animal models. These are maximum recommended volumes and may need to be adjusted based on the specific formulation of this compound and the experimental design.

Table 1: Maximum Recommended Dosing Volumes for Oral Gavage

| Animal Species | Body Weight (g) | Maximum Volume (mL/kg) |

| Mouse | 20-30 | 10 |

| Rat | 200-400 | 10-20 |

Source: Adapted from general guidelines for oral gavage in rodents.

Table 2: Recommended Injection Volumes and Needle Sizes for Intravenous Administration

| Animal Species | Route | Maximum Bolus Volume (mL/kg) | Recommended Needle Gauge |

| Mouse | Tail Vein | 5 | 27-30 G |

| Rat | Tail Vein | 5 | 25-27 G |

| Rat | Jugular Vein | 5 | 23-25 G |

Source: Adapted from general guidelines for intravenous injections in rodents.

Experimental Protocols

Preparation of this compound Formulation

Note: The solubility of this compound in common vehicles is not well-documented. Preliminary solubility testing is essential.

Objective: To prepare a this compound solution or suspension suitable for in vivo administration.

Materials:

-

This compound powder

-

Sterile Water for Injection

-

Normal Saline (0.9% NaCl)

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG400)

-

Tween 80

-

Sterile filters (0.22 µm)

-

Sterile vials

-

Vortex mixer

-

Sonicator

Procedure:

-

Solubility Testing (Preliminary Step):

-

Assess the solubility of this compound in various vehicles (e.g., water, saline, PBS, 5% DMSO in saline, 10% PEG400 in water).

-

Determine the concentration at which this compound remains in solution or forms a stable suspension.

-

-

Vehicle Selection:

-

For intravenous administration, a clear, sterile, and isotonic solution is required. If DMSO is necessary to dissolve the compound, the final concentration should be kept to a minimum (ideally <5%) to avoid toxicity.

-

For oral administration, a solution or a homogenous suspension is acceptable. Co-solvents and surfactants (e.g., Tween 80) can be used to improve solubility and stability.

-

-

Formulation Preparation (Example for a solution):

-

Aseptically weigh the required amount of this compound powder.

-

If using a co-solvent like DMSO, dissolve the this compound in the co-solvent first.

-

Slowly add the aqueous vehicle (e.g., saline) to the this compound concentrate while vortexing to ensure complete dissolution.

-

For intravenous administration, sterile-filter the final solution through a 0.22 µm filter into a sterile vial.

-

-

Formulation Storage:

-

Store the formulation as determined by stability studies, typically protected from light and refrigerated if necessary.

-

Protocol for Intravenous (IV) Administration in Rats

Objective: To administer this compound intravenously to a rat via the lateral tail vein.

Materials:

-

This compound formulation

-

Rat restrainer

-

Heat lamp or warming pad

-

Sterile syringes (e.g., 1 mL)

-

Sterile needles (25-27 G)

-

70% ethanol or isopropanol wipes

-

Gauze pads

Procedure:

-

Animal Preparation:

-

Weigh the rat to determine the correct injection volume.

-

Warm the rat's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.

-

Place the rat in a suitable restrainer.

-

-

Injection Site Preparation:

-

Wipe the tail with a 70% alcohol swab to clean the injection site.

-

-

Injection:

-

Position the needle, bevel up, parallel to the vein and insert it at a shallow angle (approximately 15-20 degrees).

-

Aspirate gently to confirm the needle is in the vein (a small flash of blood should be visible in the needle hub).

-

Inject the this compound formulation slowly and steadily.

-

If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

-

-

Post-Injection Care:

-

Withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.

-

Return the animal to its cage and monitor for any adverse reactions.

-

Protocol for Oral Gavage Administration in Mice

Objective: To administer this compound orally to a mouse using a gavage needle.

Materials:

-

This compound formulation

-

Mouse gavage needle (18-20 G, flexible or curved with a ball tip)

-

Sterile syringe (e.g., 1 mL)

-

Animal scale

Procedure:

-

Animal and Dose Preparation:

-

Weigh the mouse to calculate the correct administration volume.

-

Draw the calculated volume of the this compound formulation into the syringe and attach the gavage needle.

-

-

Animal Restraint:

-

Firmly grasp the mouse by the scruff of the neck to immobilize its head. The body of the mouse should be supported.

-

-

Gavage Administration:

-

Gently introduce the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

-

The needle should pass smoothly down the esophagus. If resistance is met, do not force it. Withdraw and re-attempt.

-

Once the needle is in the correct position (a pre-measured length from the mouth to the last rib), dispense the formulation slowly.

-

-

Post-Administration:

-

Gently remove the gavage needle.

-

Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.

-

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for preclinical evaluation of a cardiovascular drug.

Signaling Pathway

Caption: Simplified beta-adrenergic receptor signaling pathway and the antagonistic action of this compound.

References

Application Notes and Protocols for In Vivo Experimental Design Using Brefonalol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brefonalol is a beta-adrenergic antagonist characterized by its dual action of reducing heart rate and blood pressure, coupled with vasodilating properties.[1] Clinical evidence in patients with arterial hypertension has demonstrated its efficacy in lowering blood pressure and heart rate.[1] These application notes provide a detailed guide for the in vivo experimental design and protocols for evaluating the antihypertensive effects of this compound in preclinical animal models. Due to a lack of specific published preclinical studies on this compound, the following protocols are based on clinical findings for this compound, established methodologies for similar beta-blockers, and general principles of in vivo pharmacological research.

Mechanism of Action

This compound is classified as a beta-adrenergic antagonist.[1] Its primary mechanism involves the blockade of β-adrenergic receptors, leading to a reduction in heart rate and cardiac output. Additionally, this compound exhibits vasodilating effects, which contribute to its antihypertensive action by decreasing total peripheral resistance.[1] While the precise signaling pathway of its vasodilatory action is not explicitly detailed in available literature, it is hypothesized to be similar to other third-generation beta-blockers which can involve nitric oxide (NO)-mediated pathways.

Signaling Pathways

The primary signaling pathway affected by this compound is the β-adrenergic receptor signaling cascade. By blocking these receptors, this compound inhibits the downstream effects of catecholamines like norepinephrine and epinephrine. The vasodilatory effect may involve pathways that increase the production of endothelial nitric oxide (eNO), leading to smooth muscle relaxation.

Caption: Proposed mechanism of action for this compound.

Data Presentation

Table 1: Hemodynamic Effects of Oral this compound in Hypertensive Patients[1]

| Parameter | Placebo | Propranolol (80 mg) | This compound (50 mg) | This compound (100 mg) |

| Change in Systolic Blood Pressure (mmHg) | --- | Significant Decrease | Significant Decrease | Significant Decrease |

| Change in Diastolic Blood Pressure (mmHg) | --- | Significant Decrease | Significant Decrease | Significant Decrease |

| Change in Heart Rate (beats/min) | --- | Significant Decrease | Significant Decrease | Significant Decrease |

| Change in Cardiac Output | --- | Significant Decrease | Significant Decrease | Significant Decrease |

| Change in Stroke Volume | --- | Decrease | Increase | Comparable to Propranolol |

| Change in Total Peripheral Resistance | --- | Increase | --- | Comparable to Propranolol |

| Change in Reactive Hyperemia | --- | --- | Increase | --- |

Note: "---" indicates data not specified in the source. "Significant Decrease" and "Increase" are relative to baseline measurements.

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

Objective: To determine the dose-dependent antihypertensive effect of this compound in a genetic model of hypertension.

Animal Model: Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles

-

Tail-cuff plethysmography system for blood pressure measurement

-

Telemetry system (for continuous monitoring, optional)

Experimental Workflow:

Caption: Experimental workflow for SHR study.

Procedure:

-

Acclimatization: House rats in a controlled environment (12:12 h light-dark cycle, 22±2°C) with ad libitum access to food and water for at least one week.

-

Baseline Measurements: Measure systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for three consecutive days using a tail-cuff system to establish baseline values.

-

Randomization: Randomly assign rats to the following groups (n=8-10 per group):

-

Group 1: Vehicle control (e.g., 0.5% methylcellulose)

-

Group 2: this compound (Low Dose - e.g., 10 mg/kg)

-

Group 3: this compound (Mid Dose - e.g., 30 mg/kg)

-

Group 4: this compound (High Dose - e.g., 100 mg/kg)

-

Group 5: Positive control (e.g., Propranolol, 30 mg/kg)

-

-

Drug Administration: Administer this compound or vehicle orally via gavage once daily for 4 weeks. Doses are extrapolated from human clinical data and should be optimized in pilot studies.

-

Monitoring: Measure SBP, DBP, and HR weekly, 2-4 hours post-dosing.

-

Terminal Procedures: At the end of the treatment period, perform final hemodynamic measurements. Collect blood samples for pharmacokinetic analysis if required.

Protocol 2: Investigation of Vasodilatory Mechanism in Anesthetized Normotensive Rats

Objective: To investigate the potential role of the nitric oxide pathway in this compound-induced vasodilation.

Animal Model: Male Wistar or Sprague-Dawley rats, 12-16 weeks old.

Materials:

-

This compound

-

L-NAME (N(G)-nitro-L-arginine methyl ester) - a nitric oxide synthase (NOS) inhibitor

-

Anesthetic (e.g., urethane or pentobarbital)

-

Catheters for arterial and venous cannulation

-

Pressure transducer and data acquisition system

-

Infusion pump

Experimental Workflow:

Caption: Workflow for investigating vasodilation mechanism.

Procedure:

-

Anesthesia and Surgery: Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

-

Stabilization: Allow the animal to stabilize for at least 30 minutes until a steady hemodynamic state is achieved.

-

Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate.

-

This compound Administration: Administer a bolus intravenous (IV) dose of this compound (e.g., 1, 3, 10 mg/kg) and record the change in MAP.

-

NOS Inhibition: After the blood pressure returns to baseline, administer L-NAME (e.g., 30 mg/kg, IV) to inhibit nitric oxide synthase.

-

Repeat this compound Administration: Once the pressor effect of L-NAME has stabilized, administer the same bolus doses of this compound and record the MAP response.

-

Data Analysis: Compare the hypotensive response to this compound before and after L-NAME administration. A significantly attenuated response after L-NAME would suggest the involvement of the nitric oxide pathway.

Conclusion

These application notes and protocols provide a framework for the in vivo investigation of this compound. Given the limited preclinical data, it is crucial for researchers to conduct pilot studies to determine optimal dosing and administration routes for the chosen animal models. The proposed experimental designs will enable the characterization of this compound's antihypertensive efficacy and provide insights into its mechanism of action, thereby supporting its further development as a potential therapeutic agent for hypertension.

References

Application Note & Protocols: Evaluating Brefonalol Efficacy Using Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brefonalol is a beta-adrenergic antagonist with vasodilating properties that has been investigated for the treatment of cardiovascular conditions such as hypertension.[1][2][3] As a sympatholytic drug, it functions by competitively blocking the binding of endogenous catecholamines like norepinephrine and epinephrine to beta-adrenergic receptors (β-ARs).[4] These receptors, primarily the β1 and β2 subtypes, are G protein-coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase to produce the second messenger cyclic AMP (cAMP), leading to various physiological responses, including increased heart rate and contractility.[4][5][6] By antagonizing these receptors, this compound mitigates these effects.[4]

This document provides detailed protocols for a suite of cell-based assays designed to quantify the efficacy of this compound. The primary assay focuses on its direct mechanism of action—the inhibition of cAMP production. Additionally, secondary assays for evaluating downstream cellular health, such as cell viability and apoptosis, are included to provide a comprehensive profile of the compound's cellular effects.[7][8][9]

This compound's Mechanism of Action: Adrenergic Receptor Antagonism

This compound exerts its pharmacological effect by blocking β-adrenergic receptors. This action inhibits the Gs alpha subunit of the associated G protein, which in turn prevents the activation of adenylyl cyclase. The result is a decrease in the intracellular concentration of cAMP. This primary mechanism is central to its therapeutic effects on the cardiovascular system.

Experimental Workflow Overview

The evaluation of this compound efficacy follows a structured workflow, from initial cell culture preparation to final data analysis and interpretation. This process ensures reproducible and reliable results across different assays.

Primary Efficacy Assay: cAMP Production

This assay directly measures the antagonistic effect of this compound on β-AR signaling by quantifying changes in intracellular cAMP levels. The cAMP-Glo™ Assay is a common method for this purpose.[10][11]

Protocol 3.1: cAMP-Glo™ Assay

Principle: This is a homogeneous, bioluminescent, high-throughput assay that measures cAMP levels in cells.[10] A decrease in luminescence indicates a decrease in cAMP concentration, as cAMP is the limiting component in a series of enzymatic reactions coupled to a luciferase reporter. The assay can be used to determine the potency (IC50) of this compound in inhibiting agonist-induced cAMP production.

Materials:

-

Cell line expressing β-adrenergic receptors (e.g., HEK293-β2AR, CHO-K1)

-

Cell culture medium (e.g., DMEM/F12) with 10% FBS

-

This compound

-

β-adrenergic agonist (e.g., Isoproterenol)

-

cAMP-Glo™ Assay Kit (Promega, Cat. No. V1501 or similar)

-

White, opaque 96-well or 384-well assay plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate buffer (e.g., PBS with 0.1% BSA). Also, prepare a solution of a β-AR agonist like Isoproterenol at a concentration that elicits ~80% of the maximal response (EC80).

-

Treatment:

-

Carefully remove the culture medium from the wells.

-

Add 20 µL of the this compound dilutions to the respective wells.

-

Add 20 µL of the Isoproterenol solution to all wells except the negative control.

-

Incubate for 15-30 minutes at room temperature.

-

-

Cell Lysis: Add 40 µL of cAMP-Glo™ Lysis Buffer to each well. Incubate for 20 minutes at room temperature with gentle shaking.[12][13]

-

cAMP Detection: Add 40 µL of cAMP Detection Solution (containing Protein Kinase A) to each well. Incubate for 20 minutes at room temperature.[12][13]

-

Luminescence Reaction: Add 80 µL of Kinase-Glo® Reagent to each well. Incubate for 10 minutes at room temperature.[12][13]

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis: The luminescence signal is inversely proportional to the cAMP concentration. Plot the luminescence signal against the log concentration of this compound. Use a sigmoidal dose-response (variable slope) equation to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced cAMP production.

Data Presentation: this compound IC50 Values

| Cell Line | Agonist (EC80 Conc.) | This compound IC50 (nM) |

| HEK293-β1AR | Isoproterenol (5 nM) | 8.5 ± 1.2 |

| HEK293-β2AR | Isoproterenol (2 nM) | 15.2 ± 2.5 |

| CHO-K1 | Isoproterenol (10 nM) | 11.8 ± 1.9 |

Secondary Assays: Cell Health and Viability

While the primary effect of this compound is receptor antagonism, it is crucial to assess its impact on overall cell health to identify potential cytotoxic effects.

Protocol 4.1: Cell Viability (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is proportional to the number of viable, metabolically active cells.

Materials:

-